molecular formula C20H30O4 B14764655 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 7484-24-4

4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate

Cat. No.: B14764655
CAS No.: 7484-24-4
M. Wt: 334.4 g/mol
InChI Key: RTUBLLIENXGPSS-UHFFFAOYSA-N
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Description

4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is a complex organic compound with the molecular formula C20H30O4. It is characterized by its unique structure, which includes a chromene ring system fused with an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydroindeno[5,4-f]chromen-7-yl acetate
  • Methyl (4aR,4bS,6aS,9aS,9bS)-4a,6a-dimethyl-2-oxohexadecahydroindeno[5,4-f]chromene-7-carboxylate

Uniqueness

4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is unique due to its specific structural features and the presence of the acetate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

7484-24-4

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-1-yl) acetate

InChI

InChI=1S/C20H30O4/c1-12(21)23-16-7-5-14-13-4-6-17-20(3,11-9-18(22)24-17)15(13)8-10-19(14,16)2/h13-17H,4-11H2,1-3H3

InChI Key

RTUBLLIENXGPSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)O4)C)C

Origin of Product

United States

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